tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
Overview
Description
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a cyano group, and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar structural features, used in organic synthesis.
tert-Butyl esters: Compounds with tert-butyl groups, used in various chemical reactions and industrial applications.
tert-Butanesulfinamide: A chiral auxiliary used in stereoselective synthesis.
Uniqueness
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWXJFCRUMLMM-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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